Technical Guide: Synthesis and Characterization of (E)-4-Hydroxytamoxifen-d5
Technical Guide: Synthesis and Characterization of (E)-4-Hydroxytamoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-4-Hydroxytamoxifen-d5, a deuterated internal standard crucial for the accurate quantification of the active tamoxifen (B1202) metabolite, 4-hydroxytamoxifen (B85900), in various biological matrices. This document outlines a probable synthetic route, detailed experimental protocols, and robust characterization methodologies.
Introduction
(E)-4-Hydroxytamoxifen, along with its more active Z-isomer, is a critical metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. Due to its potent antiestrogenic effects, accurate quantification of 4-hydroxytamoxifen is paramount in pharmacokinetic and metabolic studies. (E)-4-Hydroxytamoxifen-d5 serves as an ideal internal standard for mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), ensuring high precision and accuracy in these measurements.[1] This guide details a feasible synthetic pathway and the necessary characterization techniques to ensure the identity, purity, and stability of this essential analytical standard.
Synthesis of (E)-4-Hydroxytamoxifen-d5
The synthesis of (E)-4-Hydroxytamoxifen-d5 can be logically approached through a two-stage process: first, the synthesis of the deuterated precursor, propiophenone-d5, followed by a McMurry coupling reaction with 4,4'-dihydroxybenzophenone (B132225). This coupling reaction typically yields a mixture of (E) and (Z) isomers, which then requires purification to isolate the desired (E)-isomer.
Proposed Synthesis of Propiophenone-d5
A plausible route to propiophenone-d5 involves the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride-d5.
Reaction:
McMurry Coupling Reaction
The core of the synthesis involves the titanium-mediated reductive coupling of 4,4'-dihydroxybenzophenone and the deuterated ketone, propiophenone-d5.[2][3] This reaction generates the carbon-carbon double bond, forming the tamoxifen backbone.
Reaction:
Isomer Separation
The McMurry reaction produces a mixture of the geometric (E) and (Z) isomers. Separation of these isomers is critical and is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Experimental Protocols
Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 (Mixture of Isomers)
Materials:
-
4,4'-dihydroxybenzophenone
-
Propiophenone-d5
-
Zinc dust (Zn)
-
Titanium tetrachloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and zinc dust. Cool the suspension to 0°C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours. The formation of the active low-valent titanium species is indicated by a change in color to black.
-
McMurry Coupling: In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 equivalent) and propiophenone-d5 (1.0 equivalent) in anhydrous THF. Add this solution of ketones to the prepared titanium reagent mixture.
-
Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a cold aqueous solution of HCl. This will dissolve the titanium salts. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E) and (Z)-4-Hydroxytamoxifen-d5.[2]
Purification of (E)-4-Hydroxytamoxifen-d5 by RP-HPLC
Materials:
-
Crude (E/Z)-4-Hydroxytamoxifen-d5 mixture
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or orthophosphoric acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% v/v TFA).[2][4] Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Separation: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved. Inject the prepared sample. Employ a gradient elution method, gradually increasing the proportion of the organic solvent, to effectively separate the (E) and (Z) isomers.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector, typically at a wavelength of 275 nm.[4] Collect the fractions corresponding to the peak of the (E)-isomer.
-
Final Processing: Combine the collected fractions containing the pure (E)-isomer and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final product as a solid.
Characterization
Thorough characterization is essential to confirm the identity, purity, and isomeric configuration of the synthesized (E)-4-Hydroxytamoxifen-d5.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final product and to confirm the separation of the (E) and (Z) isomers.
Table 1: HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5mM triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.3) (43:57, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm[4] |
| Column Temperature | Ambient |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to aid in its structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₆H₂₄D₅NO₂[1] |
| Formula Weight | 392.6[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | m/z 393.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR and ¹³C NMR Data (in a suitable deuterated solvent like DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 | m |
| -OCH₂- | ~4.0 | t | |
| -NCH₂- | ~2.7 | t | |
| -N(CH₃)₂ | ~2.2 | s | |
| Ethyl Group (deuterated) | Absent | - | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 | - |
| -OCH₂- | ~66 | - | |
| -NCH₂- | ~58 | - | |
| -N(CH₃)₂ | ~45 | - | |
| Ethyl Group (deuterated) | ~29 (CD₂), ~13 (CD₃) | m |
Note: Predicted chemical shifts are based on data for the non-deuterated compound and are subject to solvent effects and the influence of deuterium.
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic workflow for (E)-4-Hydroxytamoxifen-d5.
Characterization Workflow
Caption: Characterization workflow for (E)-4-Hydroxytamoxifen-d5.
Conclusion
The synthesis and rigorous characterization of (E)-4-Hydroxytamoxifen-d5 are fundamental for its application as a reliable internal standard in quantitative bioanalysis. The proposed synthetic route, based on the well-established McMurry coupling reaction, provides a viable pathway to obtain this deuterated analog. Subsequent purification by RP-HPLC and comprehensive characterization using HPLC, mass spectrometry, and NMR spectroscopy are essential to ensure the final product meets the high standards of purity and identity required for its intended use in regulated and research environments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
